molecular formula C13H17N3O2 B6162899 tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 2098140-87-3

tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B6162899
CAS No.: 2098140-87-3
M. Wt: 247.29 g/mol
InChI Key: AEWFIEXPPDMJOZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 2098029-44-6) is a high-value chemical building block designed for advanced pharmaceutical research and drug discovery. This compound features a pi-conjugated system that is highly valuable in medicinal chemistry, particularly in the synthesis of targeted cancer therapies. Its structure is a key intermediate in the development of kinase inhibitors, such as EGFR and HER2 inhibitors, which are crucial for treating various cancers . The compound serves as a versatile scaffold for constructing molecular hybrids. The ethynyl group is a key handle for further functionalization via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing researchers to efficiently create diverse compound libraries for biological screening . The azetidine ring, a saturated four-membered nitrogen heterocycle, is increasingly employed in drug design to improve the potency and physicochemical properties of drug candidates . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and allows for straightforward deprotection under mild acidic conditions to reveal the free amine for further synthetic manipulation . This product is offered with guaranteed high purity and is intended for research applications in laboratory settings only. It is strictly for use by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

2098140-87-3

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 3-(4-ethynylpyrazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-5-10-6-14-16(7-10)11-8-15(9-11)12(17)18-13(2,3)4/h1,6-7,11H,8-9H2,2-4H3

InChI Key

AEWFIEXPPDMJOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C#C

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of 1,3-Dihalopropanes

A common method involves treating 1,3-dibromopropane with ammonia or amines under high-pressure conditions to form azetidine. Subsequent Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine. For example:

3-Bromopropylamine+Boc2OEt3N, CH2Cl2tert-butyl azetidine-1-carboxylate[5]\text{3-Bromopropylamine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{tert-butyl azetidine-1-carboxylate} \quad

This method achieves yields of 65–78% but requires careful control of stoichiometry to avoid over-alkylation.

Oxidation of 3-Hydroxyazetidine

Patent CN111362852A describes an improved route using Swern oxidation (oxalyl chloride/DMSO) to convert 3-hydroxyazetidine to 3-ketoazetidine, followed by Boc protection. Compared to traditional DMSO/triethylamine oxidation, this method reduces impurity formation (purity >98% vs. 85–90%).

Pyrazole Functionalization: Introducing the Ethynyl Group

The 4-ethynyl-1H-pyrazole moiety is synthesized via Sonogashira coupling or deprotection of protected alkynes.

Sonogashira Coupling

4-Iodo-1H-pyrazole undergoes palladium-catalyzed coupling with trimethylsilylacetylene (TMSA), followed by desilylation:

4-Iodo-1H-pyrazole+TMSAPd(PPh3)4,CuI4-(trimethylsilylethynyl)-1H-pyrazole[3]\text{4-Iodo-1H-pyrazole} + \text{TMSA} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{4-(trimethylsilylethynyl)-1H-pyrazole} \quad
4-(TMS-ethynyl)-1H-pyrazoleK2CO3,MeOH4-ethynyl-1H-pyrazole[3]\text{4-(TMS-ethynyl)-1H-pyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{4-ethynyl-1H-pyrazole} \quad

Yields range from 70–85% with Pd(PPh₃)₄/CuI in DMF at 80°C.

Direct Deprotonation-Ethynylation

Lithiation of 1H-pyrazole at −78°C with LDA, followed by reaction with ethynyl bromide, provides 4-ethynyl-1H-pyrazole in 60% yield. This method avoids transition metals but requires strict anhydrous conditions.

Coupling Azetidine and Pyrazole Moieties

The methylene linker between azetidine and pyrazole is established via nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution

Reacting tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with 4-ethynyl-1H-pyrazole in DMF using K₂CO₃ as base achieves 65–72% yield:

tert-butyl 3-(bromomethyl)azetidine-1-carboxylate+4-ethynyl-1H-pyrazoleK2CO3,DMFTarget compound[4]\text{tert-butyl 3-(bromomethyl)azetidine-1-carboxylate} + \text{4-ethynyl-1H-pyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} \quad

Side products include bis-alkylated pyrazole (8–12%), mitigated by excess pyrazole (1.5 equiv).

Mitsunobu Reaction

Coupling tert-butyl 3-hydroxymethylazetidine-1-carboxylate with 4-ethynyl-1H-pyrazole using DIAD/PPh₃ improves regioselectivity (yield: 78–82%):

tert-butyl 3-hydroxymethylazetidine-1-carboxylate+4-ethynyl-1H-pyrazoleDIAD, PPh3Target compound[1]\text{tert-butyl 3-hydroxymethylazetidine-1-carboxylate} + \text{4-ethynyl-1H-pyrazole} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound} \quad

This method avoids alkyl halides but requires chromatographic purification.

Integrated Synthetic Routes

Two dominant routes are compared:

Route Steps Overall Yield Key Advantages
Late-Stage Ethynylation 1. Azetidine synthesis
2. Coupling with 4-iodopyrazole
3. Sonogashira coupling
48%Minimizes handling of unstable ethynyl intermediates
Pre-Functionalized Pyrazole 1. Synthesize 4-ethynylpyrazole
2. Coupling with azetidine
52%Higher coupling efficiency due to purified pyrazole

Route selection depends on scale: late-stage ethynylation favors large-scale production (reduced purification steps), while pre-functionalized pyrazole suits small-scale precision.

Optimization and Challenges

Boc Deprotection Risks

The Boc group is stable under basic conditions but may cleave prematurely in acidic media during pyrazole functionalization. Using mild bases (e.g., K₂CO₃ instead of NaOH) preserves the carbamate.

Ethynyl Group Stability

The terminal alkyne is prone to oxidation or polymerization. Adding stabilizers like hydroquinone (0.1% w/w) during Sonogashira coupling extends shelf life.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switching to THF/water biphasic systems reduces solvent toxicity without sacrificing yield (ΔYield: −5%) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is being investigated for its potential as a therapeutic agent due to the biological activities associated with pyrazole derivatives. These activities include:

  • Anticancer Properties : Research indicates that compounds containing pyrazole can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory mediators, which is crucial in treating chronic inflammatory diseases.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is essential for assessing its efficacy and safety. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate these interactions. Findings suggest that the compound has a binding affinity to various enzymes and receptors, which could lead to the development of novel therapeutics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results showed significant inhibition of cell growth in breast and prostate cancer cells, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound in animal models of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling, suggesting its therapeutic potential in treating autoimmune conditions.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Reactivity : The ethynyl group enables unique reactivity (e.g., CuAAC) compared to halogenated (Br, I) or aryl (Ph, MeOPh) derivatives, which are tailored for cross-couplings or lipophilicity adjustments.
  • Synthetic Efficiency : Yields for aryl-substituted derivatives (70–80%) are generally higher than those for sterically hindered or reactive substituents (e.g., ethynyl or boronate esters), where yields are unreported but likely lower due to handling challenges .
  • Stability : Bromo and aryl derivatives exhibit greater stability under ambient conditions compared to ethynyl or boronate analogs, which may require inert atmospheres or low-temperature storage .

Physicochemical Properties

  • Polarity : Methoxy-substituted derivatives (e.g., 4-MeOPh) have increased polarity due to the electron-donating methoxy group, enhancing aqueous solubility .
  • Steric Effects : Bulky substituents (e.g., phenyl, boronate esters) may hinder azetidine ring conformational flexibility, impacting binding in biological targets .

Biological Activity

Tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and related studies.

Compound Overview

  • Chemical Structure : The compound features an azetidine ring substituted with a tert-butyl group and a 4-ethynyl-1H-pyrazole moiety.
  • Molecular Formula : C11_{11}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : Approximately 237.30 g/mol

Biological Activity

While specific literature on the biological activity of this compound is limited, compounds containing pyrazole derivatives are known to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. For example, related compounds have demonstrated efficacy against various bacterial strains and fungi through mechanisms such as inhibiting cell wall synthesis and disrupting metabolic pathways.
  • Antioxidant Properties : Some studies indicate that pyrazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress. This is often evaluated using assays like DPPH radical scavenging .

Synthesis and Modification

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring followed by the introduction of the pyrazole moiety. The following table summarizes some synthetic routes and modifications that can enhance its biological activity:

StepReaction TypeDescription
1Ring FormationSynthesis of the azetidine core via cyclization reactions.
2SubstitutionIntroduction of the ethynyl group at the 4-position of the pyrazole ring.
3FunctionalizationPotential modifications to enhance binding affinity to biological targets.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for assessing its efficacy. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to evaluate these interactions. These studies can provide insights into:

  • Binding Affinity : The strength of interaction between the compound and its target enzymes or receptors.
  • Mechanism of Action : Insights into how the compound exerts its biological effects at the molecular level.

Related Case Studies

Although specific case studies on this compound are scarce, related compounds in medicinal chemistry have shown promising results in various applications:

  • Anticancer Activity : Similar pyrazole-based compounds have been evaluated for their anticancer properties, demonstrating cytotoxic effects against different cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective roles in models of neurodegenerative diseases, highlighting their potential in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Pyrazole Ring Formation : Start with cyclocondensation of hydrazine derivatives and diketones to form the 4-ethynylpyrazole core. Ethynyl groups may be introduced via Sonogashira coupling .
  • Azetidine Coupling : React the pyrazole with a Boc-protected azetidine precursor (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) under reductive amination or nucleophilic substitution conditions. Use catalysts like NaBH(OAc)₃ for stereochemical control .
  • Boc Protection : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to prevent deprotection during synthesis .
    • Critical Parameters :
  • Solvent choice (e.g., DMF for polar intermediates, THF for Grignard reactions).
  • Temperature control (0–25°C for sensitive ethynyl group stability) .

Q. How is the structure of this compound characterized, and what analytical techniques are most reliable?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and azetidine coupling. Ethynyl protons appear as sharp singlets (~2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₅H₂₀N₃O₂ requires m/z 292.1522) .
  • X-ray Crystallography : Use SHELX software for refinement to resolve stereochemical ambiguities (e.g., azetidine ring puckering) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization (e.g., unexpected peaks in NMR)?

  • Troubleshooting :

  • Impurity Analysis : Use HPLC-MS to detect byproducts from incomplete coupling or Boc deprotection .
  • Dynamic Effects : Variable-temperature NMR to identify rotamers or conformational exchange in the azetidine ring .
  • Isotopic Labeling : ¹⁵N-labeled pyrazole precursors to assign ambiguous nitrogen signals .

Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., ethynyl group oxidation)?

  • Optimization Approaches :

  • Protecting Groups : Use TMS-protected ethynyl intermediates to prevent undesired oxidation during coupling .
  • Catalyst Screening : Test Pd/Cu systems for Sonogashira coupling efficiency and regioselectivity .
  • Reaction Monitoring : In-situ FTIR to track ethynyl group integrity during synthesis .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic properties of the ethynyl-pyrazole moiety .
  • Docking Studies : Use AutoDock Vina to screen against kinase or GPCR targets, leveraging the azetidine ring’s conformational flexibility .

Contradiction Analysis in Research Findings

  • Issue : Discrepancies in reported biological activity (e.g., kinase inhibition vs. no activity).
    • Resolution :
  • Validate assay conditions (e.g., ATP concentration, pH).
  • Compare with structurally similar compounds (e.g., tert-butyl 4-(4-bromo-pyrazol-1-yl)piperidine-1-carboxylate) to isolate azetidine-vs.-piperidine effects .

Experimental Design for Derivative Synthesis

  • Objective : Enhance solubility for in vivo studies.
    • Approach :
  • Introduce sulfonate or PEG groups at the ethynyl position via click chemistry .
  • Monitor logP changes using shake-flask assays .

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